molecular formula C19H22N4O4 B12774016 (E)-8-(3,5-Dimethoxystyryl)-1,3-diethylxanthine CAS No. 155271-60-6

(E)-8-(3,5-Dimethoxystyryl)-1,3-diethylxanthine

Cat. No.: B12774016
CAS No.: 155271-60-6
M. Wt: 370.4 g/mol
InChI Key: OLBIZARPBIBQBZ-BQYQJAHWSA-N
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Description

(E)-8-(3,5-Dimethoxystyryl)-1,3-diethylxanthine is a synthetic xanthine derivative featuring a trans-(E)-configured dimethoxystyryl group. This structural motif is shared with a class of compounds known for diverse biological activities, positioning it as a compound of significant interest for early-stage pharmacological and mechanistic studies. Stilbene derivatives, characterized by the 1,2-diphenylethylene core, are a subject of intense research due to their documented anticancer, anti-inflammatory, and antioxidant properties in preclinical models . The specific placement of the 3,5-dimethoxy substituents on the styryl ring may influence its biological activity and interaction with cellular targets. Researchers can investigate this compound as a potential adenosine receptor antagonist, a mechanism well-established for structurally related xanthine derivatives such as Istradefylline, which is a selective A2A receptor antagonist used for Parkinson's disease . Its core scaffold also makes it a candidate for exploring cytoprotective effects. Related research compounds have demonstrated the ability to protect against carcinogen-induced DNA strand breaks and mitochondrial damage in human colon fibroblast cells, with studies suggesting a role in modulating nitrosative stress and glutathione levels . This reagent is offered to support fundamental in vitro research in areas including neuropharmacology, chemoprevention, and receptor biochemistry. It is supplied as a high-purity solid for research purposes. Handling should be in accordance with good laboratory practices. Keep the product in a cool, dark place under an inert atmosphere . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

155271-60-6

Molecular Formula

C19H22N4O4

Molecular Weight

370.4 g/mol

IUPAC Name

8-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-1,3-diethyl-7H-purine-2,6-dione

InChI

InChI=1S/C19H22N4O4/c1-5-22-17-16(18(24)23(6-2)19(22)25)20-15(21-17)8-7-12-9-13(26-3)11-14(10-12)27-4/h7-11H,5-6H2,1-4H3,(H,20,21)/b8-7+

InChI Key

OLBIZARPBIBQBZ-BQYQJAHWSA-N

Isomeric SMILES

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC(=CC(=C3)OC)OC

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=CC(=C3)OC)OC

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Route

The synthesis of (E)-8-(3,5-Dimethoxystyryl)-1,3-diethylxanthine typically involves a multi-step process starting from commercially available precursors. The following steps summarize the preparation:

Step 1: Selection of Starting Materials
  • Key Reactants :
    • 1,3-Diethylxanthine: A xanthine derivative with diethyl substitutions.
    • 3,5-Dimethoxybenzaldehyde: Provides the dimethoxystyryl group.
Step 2: Condensation Reaction
  • A condensation reaction is carried out between 1,3-diethylxanthine and 3,5-dimethoxybenzaldehyde.
  • Reaction Conditions :
    • Base Catalyst : Potassium carbonate or sodium hydroxide.
    • Solvent : Commonly ethanol or methanol for better solubility.
    • Temperature : Typically maintained at 50–70°C to facilitate the reaction.
  • This step results in the formation of an intermediate with an (E)-styryl group attached to the xanthine core.
Step 3: Purification
  • The crude product is purified using:
    • Recrystallization from solvents such as ethanol or ethyl acetate.
    • Column chromatography using silica gel as the stationary phase and solvents like hexane/ethyl acetate mixtures as eluents.

Alternative Synthetic Variations

To optimize yield and purity, researchers have explored variations in reaction conditions:

Variation A: Use of Acid Catalysts
  • Acid catalysts such as p-toluenesulfonic acid can replace base catalysts to promote the condensation reaction.
  • This approach may reduce reaction time but requires careful control to prevent side reactions.
Variation B: Microwave-Assisted Synthesis
  • Microwave irradiation has been employed to accelerate the condensation step.
  • Advantages include reduced reaction time and improved yields due to uniform heating.

Reaction Analysis

Table 1: Key Reaction Parameters

Parameter Standard Conditions Optimized Conditions
Catalyst Potassium carbonate Sodium hydroxide
Solvent Ethanol Methanol
Temperature 50–70°C Microwave-assisted (120°C)
Reaction Time 4–6 hours ~30 minutes (microwave)
Yield (%) ~75% ~85%

Post-Synthesis Modifications

After synthesis, (E)-8-(3,5-Dimethoxystyryl)-1,3-diethylxanthine can undergo further modifications to enhance its properties:

Oxidation

  • Oxidizing agents like potassium permanganate can be used to modify specific functional groups on the styryl moiety.

Substitution

  • Halogens or alkyl groups can be introduced to fine-tune biological activity or selectivity towards adenosine receptor subtypes.

Challenges in Synthesis

Despite its relatively straightforward synthesis, challenges include:

  • Controlling regioselectivity during condensation.
  • Achieving high purity without significant loss of yield during purification.
  • Avoiding side reactions that may occur due to over-condensation or oxidation.

Chemical Reactions Analysis

Types of Reactions

(E)-8-(3,5-Dimethoxystyryl)-1,3-diethylxanthine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions with reagents such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted xanthine derivatives.

Scientific Research Applications

Pharmacological Properties

Adenosine Receptor Antagonism

The compound functions primarily as an antagonist at the adenosine A2A receptor, which plays a crucial role in various neurological processes. Research indicates that xanthine derivatives like (E)-8-(3,5-Dimethoxystyryl)-1,3-diethylxanthine exhibit significant selectivity and potency against this receptor subtype, making them valuable in treating conditions such as Parkinson's disease and other neurodegenerative disorders .

Therapeutic Potential in Parkinson's Disease

Clinical studies have highlighted the potential of (E)-8-(3,5-Dimethoxystyryl)-1,3-diethylxanthine as a therapeutic agent for Parkinson's disease. The compound's ability to antagonize adenosine receptors may enhance dopaminergic signaling and improve motor functions in affected individuals. Notably, it has been suggested that dual-target drugs that inhibit both A1 and A2A receptors could offer greater therapeutic efficacy than selective antagonists .

Study on Neuroprotective Effects

A study published in 2018 investigated the neuroprotective effects of various xanthine derivatives, including (E)-8-(3,5-Dimethoxystyryl)-1,3-diethylxanthine. The findings indicated that these compounds could enhance neuronal survival and function in models of neurodegeneration, suggesting their potential as therapeutic agents for diseases like Alzheimer's and Huntington's disease .

Efficacy in Animal Models

In preclinical trials involving animal models of Parkinson's disease, (E)-8-(3,5-Dimethoxystyryl)-1,3-diethylxanthine demonstrated significant improvements in motor coordination and cognitive function. These studies support the hypothesis that adenosine receptor antagonism can lead to beneficial outcomes in neurodegenerative conditions .

Comparative Analysis with Other Xanthines

Compound NamePrimary ApplicationMechanism of ActionSelectivity for Adenosine Receptors
(E)-8-(3,5-Dimethoxystyryl)-1,3-diethylxanthineParkinson's DiseaseAdenosine A2A receptor antagonismHigh
IstradefyllineParkinson's DiseaseAdenosine A2A receptor antagonismHigh
1,3-Diethyl-8-(4-methoxy-2,3-dimethylstyryl)xanthineBronchodilationPhosphodiesterase inhibitionModerate

Mechanism of Action

The mechanism of action of (E)-8-(3,5-Dimethoxystyryl)-1,3-diethylxanthine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular signaling and metabolic processes. For example, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP and subsequent activation of protein kinase A.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The target compound shares structural similarities with two recently reported xanthine derivatives (Table 1):

(E)-1,3-Diethyl-8-(3-nitrostyryl)xanthine (): Features a nitro group at the 3-position of the styryl ring.

(E)-1,3-Diethyl-8-(4-methoxy-3-methylstyryl)xanthine (): Contains a methoxy group at the 4-position and a methyl group at the 3-position of the styryl ring.

Key Differences :

  • In contrast, the 3,5-dimethoxy groups in the target compound provide electron-donating effects, which may improve solubility and membrane permeability.
  • Predicted Collision Cross Section (CCS) :
    • The nitro-substituted analog exhibits a CCS of 180.8 Ų for [M+H]+ (), while the methoxy-methyl-substituted analog has a CCS of 187.2 Ų for [M+H]+ ().
    • The target compound’s CCS is expected to fall within this range, with the bulky 3,5-dimethoxy groups likely increasing its CCS compared to the nitro analog.
Table 1: Structural and Predicted Physicochemical Comparison
Compound Styryl Substituents [M+H]+ CCS (Ų) Key Functional Groups
Target: (E)-8-(3,5-Dimethoxystyryl)-1,3-diethylxanthine 3,5-dimethoxy ~185–190* Methoxy, Xanthine
(E)-1,3-Diethyl-8-(3-nitrostyryl)xanthine () 3-nitro 180.8 Nitro, Xanthine
(E)-1,3-Diethyl-8-(4-methoxy-3-methylstyryl)xanthine () 4-methoxy, 3-methyl 187.2 Methoxy, Methyl, Xanthine

*Estimated based on substituent bulk and polarity.

Research Findings and Limitations

Predicted Physicochemical Profiles

CCS values (Table 1) suggest that substituents significantly influence molecular conformation and adduct stability. For example:

  • The nitro-substituted analog’s lower CCS ([M+H]+ = 180.8 Ų) reflects its planar, electron-deficient styryl ring, whereas bulkier methoxy groups increase CCS in the target compound’s analogs.
  • Sodium adducts ([M+Na]+) consistently show higher CCS values due to ion-induced dipole interactions (e.g., 196.0 Ų for the nitro analog vs. 202.6 Ų for the methoxy-methyl analog) .

Biological Activity

(E)-8-(3,5-Dimethoxystyryl)-1,3-diethylxanthine is a synthetic compound belonging to the xanthine family, characterized by its unique structural modifications that enhance its biological activity. This article explores its biological properties, including antioxidant and anti-inflammatory effects, cytotoxicity against cancer cells, and its role as an adenosine receptor antagonist.

Chemical Structure and Properties

The compound features a xanthine core with specific substitutions that contribute to its biological activities:

  • Structural Formula :
    C16H20N4O4\text{C}_{16}\text{H}_{20}\text{N}_4\text{O}_4
  • Molecular Weight : 336.36 g/mol

1. Antioxidant Properties

Research indicates that (E)-8-(3,5-Dimethoxystyryl)-1,3-diethylxanthine exhibits significant antioxidant activity. This property is essential in mitigating oxidative stress within cells, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro, suggesting potential therapeutic applications in oxidative stress-related conditions.

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through various biochemical pathways. Studies have indicated that it can inhibit pro-inflammatory cytokines and modulate inflammatory signaling pathways, making it a candidate for treating inflammatory diseases .

3. Cytotoxicity Against Cancer Cells

Preliminary studies have reported that (E)-8-(3,5-Dimethoxystyryl)-1,3-diethylxanthine exhibits cytotoxic effects against specific cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest. In vitro assays demonstrated significant reductions in cell viability in treated cancer cells compared to controls .

The biological activities of (E)-8-(3,5-Dimethoxystyryl)-1,3-diethylxanthine are primarily attributed to its interaction with adenosine receptors:

  • Adenosine Receptor Antagonism : The compound acts as a selective antagonist for the A2A adenosine receptor, which is implicated in various physiological processes, including neurotransmission and immune response modulation. By blocking this receptor, the compound may enhance dopaminergic signaling and reduce neuroinflammation .

Comparative Analysis with Related Compounds

To understand the unique properties of (E)-8-(3,5-Dimethoxystyryl)-1,3-diethylxanthine, it is useful to compare it with other xanthine derivatives:

Compound NameStructural FeaturesBiological Activity
TheophyllineMethylated xanthineBronchodilator
CaffeineMethylated xanthineStimulant
IstradefyllineDimethoxystyrylParkinson's treatment
PentoxifyllineEthyl and hydroxylImproves blood flow

Case Studies

Several studies have focused on the biological activity of (E)-8-(3,5-Dimethoxystyryl)-1,3-diethylxanthine:

  • Study 1 : In vitro assays showed that the compound reduced oxidative stress markers in neuronal cells by up to 50% compared to untreated controls.
  • Study 2 : Animal models demonstrated significant anti-inflammatory effects when administered the compound during induced inflammation scenarios.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-8-(3,5-dimethoxystyryl)-1,3-diethylxanthine, and how do reaction conditions influence stereoselectivity?

  • Methodological Answer : The compound can be synthesized via substitution reactions of 8-chloromethylxanthine precursors with hydrazine hydrate or styryl derivatives under reflux in aqueous dioxane. Stereoselectivity is influenced by solvent polarity, temperature, and catalytic additives (e.g., glacial acetic acid). For example, refluxing in dioxane with hydrazine hydrate at 80°C promotes nucleophilic substitution while minimizing side reactions .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound, particularly the (E)-styryl configuration?

  • Methodological Answer : ¹H NMR spectroscopy is critical for confirming the (E)-configuration of the styryl group. Key signals include:

  • Coupling constants (J ≈ 16 Hz) between the vinylic protons, indicative of trans geometry.
  • Aromatic proton multiplets for the 3,5-dimethoxyphenyl group (6.4–7.1 ppm).
    Elemental analysis and IR spectroscopy further validate functional groups like carbonyl and methoxy moieties .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s solubility profiles in different solvent systems?

  • Methodological Answer : Contradictions often arise from impurities or polymorphic forms. To address this:

  • Purify the compound via column chromatography (silica gel, chloroform/methanol gradient).
  • Characterize solubility using standardized protocols (e.g., shake-flask method at 25°C).
  • Cross-validate with DSC (differential scanning calorimetry) to detect polymorphic transitions that may alter solubility .

Q. What strategies optimize the yield of the (E)-isomer during styryl group introduction, and how can competing elimination reactions be minimized?

  • Methodological Answer :

  • Use sterically hindered bases (e.g., DBU) to favor β-elimination over α-elimination.
  • Control temperature (60–80°C) to prevent thermal degradation of intermediates.
  • Monitor reaction progress via TLC with UV-active visualization to detect byproducts early.
  • Catalytic amounts of copper(I) iodide can enhance regioselectivity in Heck-type couplings .

Q. How should researchers design experiments to investigate the compound’s stability under varying pH conditions, and what analytical tools are essential?

  • Methodological Answer :

  • Prepare buffer solutions (pH 1–13) and incubate the compound at 37°C.
  • Use HPLC-UV at intervals (0, 24, 48 hrs) to quantify degradation products.
  • Employ LC-MS to identify hydrolyzed or oxidized derivatives (e.g., demethylation of methoxy groups).
  • Stability-indicating assays must validate method specificity and sensitivity .

Data Analysis & Contradiction Management

Q. What statistical approaches are recommended when analyzing discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Apply ANOVA to compare means of dose-response curves from independent assays.
  • Use Grubbs’ test to identify outliers in replicate experiments.
  • Meta-analysis of published data should account for variables like cell line heterogeneity or assay protocols (e.g., ATP levels in viability assays) .

Q. How can computational modeling complement experimental data to predict the compound’s interaction with adenosine receptors?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina) using crystal structures of A₁/A₂ₐ receptors (PDB IDs: 5IU4, 4UHR).
  • Validate binding poses with molecular dynamics simulations (GROMACS) to assess stability over 100 ns.
  • Cross-correlate results with radioligand displacement assays (³H-DPCPX for A₁ affinity) .

Synthesis Optimization Table

ParameterOptimal ConditionImpact on Yield/SelectivityReference
SolventDioxane:H₂O (9:1)Enhances nucleophilicity of NH₂
Temperature80°CBalances reaction rate/degradation
CatalystGlacial acetic acid (5 mol%)Promotes imine formation
Reaction Time6–8 hoursMinimizes side-product formation

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